

Spectroscopic Data of 1-allyl-2-chlorobenzene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Allyl-2-chlorobenzene

Cat. No.: B074121

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-allyl-2-chlorobenzene**, a key intermediate in various synthetic applications. The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by established spectroscopic principles and comparative analysis with related structures. Detailed experimental protocols for acquiring such data are also provided to ensure reproducibility and accuracy in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The following tables summarize the predicted ^1H and ^{13}C NMR chemical shifts, multiplicities, and coupling constants for **1-allyl-2-chlorobenzene**. These predictions are based on the analysis of substituent effects on the benzene ring and known values for allyl and chlorobenzene moieties.

^1H NMR Data

The predicted ^1H NMR spectrum of **1-allyl-2-chlorobenzene** in a standard solvent like CDCl_3 would exhibit distinct signals for the aromatic and allyl protons. The ortho-substitution pattern leads to a complex splitting pattern in the aromatic region.

Table 1: Predicted ^1H NMR Data for **1-allyl-2-chlorobenzene**

Protons	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	~ 7.35	dd	J = 7.8, 1.5
H-4	~ 7.18	td	J = 7.6, 1.5
H-5	~ 7.25	td	J = 7.7, 1.3
H-6	~ 7.10	dd	J = 7.9, 1.3
H-1'	~ 3.45	d	J = 6.5
H-2'	~ 5.95	m	-
H-3'a (trans)	~ 5.10	dq	J = 17.0, 1.5
H-3'b (cis)	~ 5.05	dq	J = 10.0, 1.5

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The predicted chemical shifts are influenced by the electronegativity of the chlorine atom and the electronic effects of the allyl group.

Table 2: Predicted ¹³C NMR Data for **1-allyl-2-chlorobenzene**

Carbon	Chemical Shift (δ , ppm)
C-1	~ 134.5
C-2	~ 133.0
C-3	~ 129.8
C-4	~ 127.2
C-5	~ 128.5
C-6	~ 126.9
C-1'	~ 37.0
C-2'	~ 136.5
C-3'	~ 116.0

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **1-allyl-2-chlorobenzene** is expected to show characteristic absorption bands for the aromatic ring, the alkene group, and the carbon-chlorine bond.

Table 3: Predicted IR Absorption Bands for **1-allyl-2-chlorobenzene**

Wavenumber (cm^{-1})	Vibration Type	Functional Group
3080 - 3010	C-H stretch	Aromatic & Alkene
2980 - 2850	C-H stretch	Allylic CH_2
1640	$\text{C}=\text{C}$ stretch	Alkene
1590, 1480, 1450	$\text{C}=\text{C}$ stretch	Aromatic Ring
990, 915	=C-H bend (out-of-plane)	Alkene
750	C-H bend (out-of-plane)	ortho-disubstituted benzene
~ 700	C-Cl stretch	Aryl chloride

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of **1-allyl-2-chlorobenzene** would lead to the formation of a molecular ion and several characteristic fragment ions. The presence of chlorine is readily identified by the isotopic pattern of the molecular ion peak (M^+ and M^{++2} in an approximate 3:1 ratio).

Table 4: Predicted Major Fragments in the Mass Spectrum of **1-allyl-2-chlorobenzene**

m/z	Proposed Fragment Ion
152/154	$[C_9H_9Cl]^{+}$ (Molecular Ion)
117	$[C_9H_9]^{+}$ (Loss of Cl)
111	$[C_6H_4Cl]^{+}$ (Loss of allyl radical)
77	$[C_6H_5]^{+}$ (Phenyl cation)
41	$[C_3H_5]^{+}$ (Allyl cation)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

- Dissolve approximately 10-20 mg of **1-allyl-2-chlorobenzene** in 0.6-0.7 mL of deuterated chloroform ($CDCl_3$).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

- Pulse Program: Standard single-pulse sequence.
- Spectral Width: 0-12 ppm.
- Number of Scans: 16-32.
- Relaxation Delay: 1-2 seconds.
- Acquisition Time: 3-4 seconds.

¹³C NMR Acquisition:

- Pulse Program: Proton-decoupled single-pulse sequence.
- Spectral Width: 0-220 ppm.
- Number of Scans: 512-1024.
- Relaxation Delay: 2-5 seconds.
- Acquisition Time: 1-2 seconds.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shifts relative to TMS.

FT-IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Neat Liquid):

- Place a drop of neat **1-allyl-2-chlorobenzene** onto a clean, dry salt plate (e.g., NaCl or KBr).
- Carefully place a second salt plate on top to create a thin liquid film.[\[1\]](#)
- Mount the plates in the spectrometer's sample holder.

Data Acquisition:

- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- Background: Record a background spectrum of the clean, empty salt plates prior to sample analysis.

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to yield the final absorbance or transmittance spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

Instrumentation: A mass spectrometer with an electron ionization source, often coupled with a gas chromatograph (GC-MS) for sample introduction.

Sample Preparation:

- Prepare a dilute solution of **1-allyl-2-chlorobenzene** (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

GC-MS Conditions:

- Injection: 1 μL of the sample solution is injected into the GC.
- Inlet Temperature: 250 °C.
- Carrier Gas: Helium at a constant flow rate.
- Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

MS Conditions:

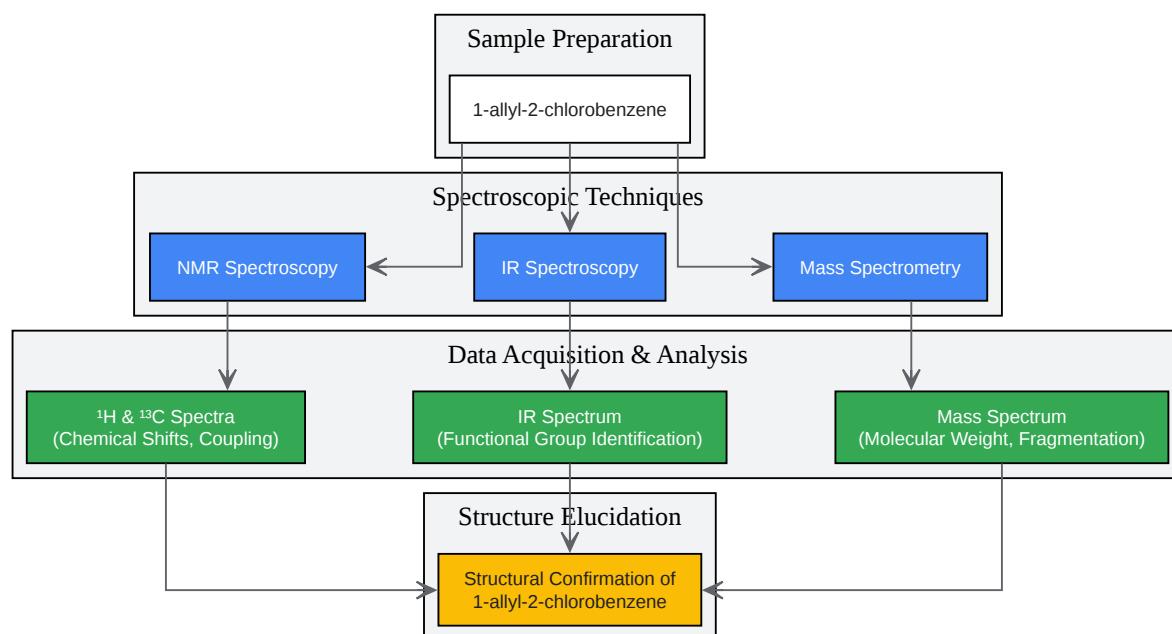
- Ionization Mode: Electron Ionization (EI).

- Electron Energy: 70 eV.[2]
- Ion Source Temperature: 230 °C.
- Mass Range: Scan from m/z 40 to 300.

Data Processing: The mass spectrum corresponding to the chromatographic peak of **1-allyl-2-chlorobenzene** is extracted and analyzed for its molecular ion and fragmentation pattern.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **1-allyl-2-chlorobenzene**.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Spectroscopic Data of 1-allyl-2-chlorobenzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b074121#spectroscopic-data-of-1-allyl-2-chlorobenzene-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com